molecular formula C16H13ClFN5O B6481059 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide CAS No. 897615-43-9

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide

Cat. No.: B6481059
CAS No.: 897615-43-9
M. Wt: 345.76 g/mol
InChI Key: LOLLMTKECOIXOD-UHFFFAOYSA-N
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Description

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.0792659 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

F2070-1071, also known as EI-1071, is a selective inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R) kinase . CSF-1R, also known as cFMS, is a type III receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages .

Mode of Action

EI-1071 inhibits CSF-1R signaling, thereby regulating the function and survival of tumor-associated macrophages (TAMs) . TAMs, particularly those with an M2 phenotype, contribute to tumor progression by promoting angiogenesis, metastasis, and immunosuppression . By inhibiting CSF-1R, EI-1071 can potentially halt cancer progression .

Biochemical Pathways

The primary biochemical pathway affected by EI-1071 is the CSF-1/CSF-1R signaling pathway. This pathway is crucial for the survival and maintenance of M2 TAMs . By inhibiting CSF-1R, EI-1071 disrupts this pathway, leading to a decrease in the survival and function of M2 TAMs .

Pharmacokinetics

EI-1071 has demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical studies . It exhibits high Caco-2 permeability and stability in hepatocytes, indicating good oral bioavailability . .

Result of Action

The inhibition of CSF-1R by EI-1071 leads to a reduction in TAM infiltration in tumor models . This can potentially halt tumor progression and enhance the efficacy of other anti-tumor treatments . For instance, when administered with an anti-PD-1 antibody, EI-1071 showed enhanced anti-tumor activity in vivo .

Action Environment

The action of EI-1071 can be influenced by various environmental factors within the tumor microenvironment. For example, the presence of other immune cells, the expression levels of CSF-1R on TAMs, and the overall immunosuppressive state of the tumor microenvironment can all impact the efficacy of EI-1071

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-12-3-7-14(8-4-12)23-15(20-21-22-23)10-19-16(24)9-11-1-5-13(18)6-2-11/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLLMTKECOIXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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